1-(3-Chloro-2-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)triazole-4-carboxamide
描述
属性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN5O2/c1-14(7-17,8-23-2)18-13(22)10-6-21(20-19-10)11-5-3-4-9(15)12(11)16/h3-6H,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVWIYVOKHVOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CN(N=N1)C2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with analogous compounds:
Key Observations:
Triazole vs. Benzamide Cores: The target compound and 4J share a triazole-4-carboxamide backbone, which is absent in the benzamide derivative from . Triazoles generally exhibit higher metabolic stability compared to benzamides due to reduced susceptibility to hydrolytic cleavage . The benzamide analogue in incorporates a 3-cyano-5-fluoro substitution, which may enhance electron-withdrawing effects but reduce solubility compared to the target compound’s methoxy group .
This substitution may also influence pharmacokinetic properties, such as tissue penetration . The thiourea derivative in lacks the carboxamide linkage, replacing it with a thiourea moiety. This structural difference significantly alters hydrogen-bonding capacity and may reduce bioavailability due to higher reactivity .
Molecular Weight and Complexity :
Spectroscopic and Physicochemical Comparisons
Spectroscopic Data (Triazole Derivatives):
- Target Compound: No direct data available.
- 4J ():
- IR : Strong carbonyl (C=O) stretch at 1695.50 cm⁻¹; triazole C-N stretches at 1560.48 cm⁻¹.
- 1H NMR : Aromatic protons at δ 7.67–7.93 ppm; methoxy singlet at δ 3.85 ppm.
- 13C NMR : Carboxamide carbonyl at δ 160.19 ppm; triazole carbons at δ 143.10–153.35 ppm.
Physicochemical Properties:
- Lipophilicity: The 3-chloro-2-fluorophenyl group increases logP in all analogues. The target compound’s cyano-methoxypropan-2-yl group likely reduces logP compared to 4J’s methoxyphenyl.
- Melting Points : 4J has a high melting point (245.8–248.2°C), suggesting strong intermolecular interactions, which may be lower in the target compound due to its branched substituent .
常见问题
Q. What are the optimized synthetic routes for preparing this triazole-carboxamide compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of a substituted triazole precursor (e.g., 3-chloro-2-fluorophenyltriazole) with a cyano-methoxypropan-2-yl carboxamide derivative. Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled heating (60–80°C) accelerates cyclization .
- Catalysts : Pd-based catalysts may facilitate Suzuki-Miyaura couplings for aryl halide substitutions .
Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 eq of nucleophile) to drive reactions to completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and chlorine substituents show distinct splitting patterns). ¹⁹F NMR can resolve fluorophenyl group orientation .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 377.08) and detects isotopic patterns for chlorine .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (60:40 to 90:10 over 20 min) .
Q. How does the compound’s low aqueous solubility impact bioactivity assays, and what formulation strategies can mitigate this?
- Methodological Answer : Low solubility (common in triazole derivatives) may lead to inconsistent in vitro activity. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chloro-2-fluorophenyl group in target binding?
- Methodological Answer :
- Analog Synthesis : Replace the 3-chloro-2-fluorophenyl group with electron-deficient (e.g., 3-nitro) or bulky (e.g., 3-CF₃) substituents to probe steric/electronic effects .
- Docking Studies : Use X-ray crystal structures (e.g., PDB 4XYZ) to model interactions with target proteins (e.g., kinases). Compare binding energies (ΔG) of analogs via AutoDock Vina .
- Bioactivity Data : Correlate IC₅₀ values (e.g., enzyme inhibition) with substituent Hammett σ constants to quantify electronic contributions .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data across different assays?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .
- Machine Learning : Train QSAR models on PubChem datasets to predict false positives/negatives caused by assay-specific artifacts .
Q. How can in silico modeling predict metabolic stability of the 2-cyano-1-methoxypropan-2-yl group?
- Methodological Answer :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methoxy group O-demethylation).
- Microsomal Stability Assays : Incubate with human liver microsomes (HLMs) and quantify half-life (t₁/₂) via LC-MS. Compare with simulated metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
